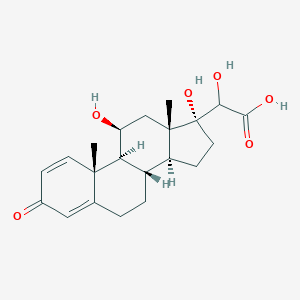

(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid

Übersicht

Beschreibung

(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a ketone, and a cyclopenta[a]phenanthrene core. Its unique configuration makes it a subject of interest in organic chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Hormonal Activity and Mechanisms:

This compound is structurally related to corticosteroids and exhibits significant hormonal activity. It plays a role in the modulation of various physiological processes such as inflammation and immune responses. Researchers have been investigating its mechanism of action in cellular signaling pathways, particularly its interaction with glucocorticoid receptors. Studies indicate that it can influence gene expression related to stress responses and metabolic processes .

Case Study: Corticosteroid Effects on Inflammation

A notable study explored the effects of (11beta)-11,17,20-trihydroxy-3-oxopregna-1,4-dien-21-oic acid on inflammatory markers in human cell lines. Results demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory disorders .

Pharmacological Applications

Anti-inflammatory Properties:

The compound's anti-inflammatory properties make it a candidate for developing treatments for conditions such as arthritis and asthma. Its ability to modulate immune responses can lead to reduced symptoms and improved patient outcomes .

Analytical Chemistry:

In pharmaceutical development, this compound serves as an important reference standard in analytical methods. It is utilized in method validation for quality control processes in drug manufacturing. The compound's stability and defined chemical properties facilitate its use in chromatographic techniques like HPLC (High-Performance Liquid Chromatography) for detecting impurities in corticosteroid formulations .

Structure-Activity Relationship Studies

Synthesis and Derivatives:

Research into the structure-activity relationship (SAR) of this compound has led to the synthesis of various derivatives with enhanced potency and selectivity. These derivatives are being tested for their efficacy against specific diseases such as autoimmune disorders and certain cancers .

Table: Structure-Activity Relationships of Derivatives

| Compound Name | Activity Level | Target Disease |

|---|---|---|

| (11beta)-11,17-Dihydroxy Compound | High | Inflammation |

| (20RS)-11beta Acetate | Moderate | Autoimmune Disorders |

| 6-Methyl Derivative | High | Cancer |

Wirkmechanismus

The mechanism of action of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in pharmacology or materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypropanoic acid

- **2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxybutanoic acid

Uniqueness

The uniqueness of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple functional groups and complex ring system make it a versatile compound for various applications in research and industry.

Biologische Aktivität

(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid, also known as a derivative of corticosteroids, has garnered attention for its diverse biological activities. This compound is involved in various physiological processes and has implications in both clinical and environmental contexts. This article reviews the biological activity of this compound based on diverse research findings.

- Chemical Formula: C23H32O6

- Molecular Weight: 404.4966 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 2871-71-8

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors. The compound exhibits anti-inflammatory and immunosuppressive effects by modulating gene expression related to inflammation and immune responses.

Key Mechanisms:

- Glucocorticoid Receptor Activation: The compound binds to glucocorticoid receptors in target cells, leading to the transcription of anti-inflammatory proteins and suppression of pro-inflammatory cytokines.

- Inhibition of Phospholipase A2: It inhibits phospholipase A2 activity, reducing the release of arachidonic acid and subsequent inflammatory mediators.

- Regulation of Gene Expression: The compound influences the expression of genes involved in stress response and metabolism.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation markers in various models. In vitro studies have shown decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) upon treatment with this compound.

Immunosuppressive Properties

The compound has been studied for its immunosuppressive effects, particularly in autoimmune conditions. In animal models of autoimmune diseases like lupus, administration of the compound resulted in reduced disease severity and improved survival rates.

Neuroactive Properties

Emerging evidence suggests that this steroid may also exhibit neuroactive properties by modulating neurotransmitter systems. Its metabolites have been shown to enhance GABAergic neurotransmission, which could have implications for treating neurodegenerative diseases.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased IL-6 | |

| Immunosuppressive | Reduced disease severity in lupus models | |

| Neuroactive | Enhanced GABAergic transmission |

Case Studies

- Autoimmune Disease Model : A study involving mice with induced lupus demonstrated that treatment with this compound resulted in a significant reduction in autoantibody production and improved renal function.

- Inflammation in Arthritis : In a rat model of arthritis, administration led to reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.

Eigenschaften

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-17,23-24,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,17?,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABTYSTXQLOOCI-PEIJZJCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977907 | |

| Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62358-12-7 | |

| Record name | 20-Dihydroprednisolonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062358127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the different configurations at the C-20 position in 20-Dihydroprednisolonic acid derivatives?

A1: Research indicates that the configuration at the C-20 position in 20-Dihydroprednisolonic acid derivatives significantly influences their anti-inflammatory activity. Specifically, carboxamide derivatives with the 20(R)-hydroxy configuration demonstrate higher potency compared to those with the 20(S)-hydroxy configuration []. This structure-activity relationship highlights the importance of stereochemistry in drug design and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.